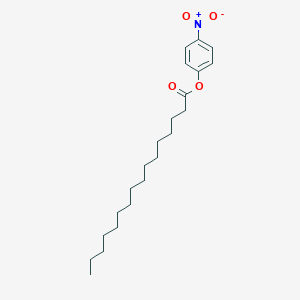

p-Nitrophenyl palmitate

Descripción

Propiedades

IUPAC Name |

(4-nitrophenyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(24)27-21-18-16-20(17-19-21)23(25)26/h16-19H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZSQWIWCANHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164193 | |

| Record name | 4-Nitrophenyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1492-30-4 | |

| Record name | p-Nitrophenyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1492-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of p-Nitrophenyl Palmitate in Biochemical Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl palmitate (pNPP) is a widely utilized chromogenic substrate in biochemistry, primarily for the enzymatic assay of lipases and esterases.[1][2][3] Its structure, consisting of a C16 saturated fatty acid (palmitate) linked to a p-nitrophenol group, makes it a valuable tool for characterizing lipid-hydrolyzing enzymes. The long hydrocarbon chain of the palmitate moiety renders pNPP a more specific substrate for "true" lipases, which preferentially act on long-chain triglycerides, as opposed to esterases that typically hydrolyze esters with shorter fatty acid chains.[4][5] This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of pNPP in biochemical research.

Principle of the Assay

The utility of pNPP in enzyme assays lies in its enzymatic hydrolysis, which yields two products: palmitic acid and p-nitrophenol.[1][5] While palmitic acid is colorless, the liberated p-nitrophenol is a chromophore that exhibits a distinct yellow color under alkaline conditions, with a maximum absorbance typically measured between 405 and 415 nm.[4][6] The rate of p-nitrophenol formation is directly proportional to the activity of the lipase (B570770) or esterase in the sample, allowing for a quantitative determination of enzyme activity through spectrophotometry.[1]

The enzymatic reaction can be summarized as follows:

This compound (colorless) + H₂O ---(Lipase/Esterase)---> Palmitic Acid + p-Nitrophenol (yellow at alkaline pH)

Data Presentation: Kinetic Parameters of Enzymes with this compound

The Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) are critical parameters for characterizing enzyme-substrate interactions. The following tables summarize the kinetic data for various lipases with pNPP as the substrate. It is important to note that these values can be influenced by assay conditions such as pH, temperature, and the composition of the substrate emulsion.

| Enzyme Source | Enzyme Type | Kₘ (mM) | Vₘₐₓ (various units) | Reference |

| Acinetobacter sp. | Microbial Lipase | 0.19 | 13.59 U/mg | [1] |

| Acinetobacter sp. AU07 | Microbial Lipase | 0.51 | 16.98 U/mg | [7] |

| Pseudomonas putida | Microbial Lipase | 0.62 | 355.7 µmol/min | [8] |

| Rhizomucor pusillus | Fungal Lipase | 0.2 | 12.6 mmoles/min | [9] |

| Porcine Pancreas | Pancreatic Lipase | 0.0027 | 0.019 s⁻¹ (kcat) | [5] |

| Extremophilic Bacterium | Microbial Lipase | 0.00476 | 400 µmol/mL/min | [4] |

| Wild-Type Lipase | Microbial Lipase | - | 0.18 U/mg protein | [10] |

Experimental Protocols

The poor aqueous solubility of pNPP necessitates its preparation as an emulsion for use in enzyme assays.[1][5] The following are detailed methodologies for preparing the substrate and conducting the enzyme activity assay. These protocols are general and may require optimization for specific enzymes and experimental conditions.

Preparation of this compound Substrate Emulsion

Materials:

-

This compound (pNPP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Emulsifying agents (e.g., Triton X-100, gum arabic, sodium deoxycholate)

Protocol:

-

Prepare a pNPP stock solution: Dissolve pNPP in isopropanol to a concentration of 10-20 mM. Gentle warming and sonication may be necessary to ensure complete dissolution.[1][3]

-

Prepare the emulsifier solution: Dissolve the chosen emulsifying agent(s) in the assay buffer. Common combinations include:

-

50 mM Tris-HCl (pH 8.0) with 0.4% (w/v) Triton X-100 and 0.1% (w/v) gum arabic.[11]

-

50 mM sodium phosphate (B84403) (pH 8.0) with 5 mM sodium deoxycholate.[5]

-

-

Form the emulsion: Slowly add the pNPP stock solution to the emulsifier solution with vigorous stirring or vortexing. A common ratio is 1 part pNPP stock to 9 parts emulsifier solution.[1] The final solution should be a stable, homogenous emulsion.

General Lipase Activity Assay Protocol

Materials:

-

pNPP substrate emulsion

-

Enzyme solution (appropriately diluted in assay buffer)

-

Assay Buffer

-

Spectrophotometer (capable of measuring absorbance at 405-415 nm)

-

Temperature-controlled cuvette holder or microplate reader

Protocol:

-

Reaction Setup: In a microplate well or a cuvette, add a defined volume of the pNPP substrate emulsion (e.g., 180 µL).

-

Pre-incubation: Pre-incubate the substrate emulsion at the desired assay temperature (e.g., 37°C) for 5-10 minutes.[1]

-

Initiate the Reaction: Add a small volume of the diluted enzyme solution (e.g., 20 µL) to the pre-warmed substrate emulsion to start the reaction.[1]

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 410 nm over a set period (e.g., 5-10 minutes) at regular intervals (e.g., every 30-60 seconds).[1]

-

Data Analysis:

-

Plot absorbance versus time.

-

Determine the initial reaction velocity (ΔAbs/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the molar extinction coefficient of p-nitrophenol under the specific assay conditions. One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute.[1]

-

Mandatory Visualizations

Enzymatic Hydrolysis of this compound

Caption: Enzymatic cleavage of pNPP by lipase to yield palmitic acid and p-nitrophenol.

General Experimental Workflow for a pNPP-Based Lipase Assay

Caption: Step-by-step workflow for conducting a lipase assay using pNPP.

Challenges and Considerations

While the pNPP assay is robust and widely used, researchers should be aware of several potential challenges:

-

Substrate Solubility: The poor water solubility of pNPP is a primary concern. Improperly prepared substrate emulsions can lead to turbidity, which interferes with spectrophotometric readings.[1][11] The use of effective emulsifiers and rigorous mixing are crucial for obtaining reliable and reproducible results.

-

Spontaneous Hydrolysis: At alkaline pH values (typically above 8.0), pNPP can undergo spontaneous, non-enzymatic hydrolysis.[12][13] This can lead to high background absorbance and an overestimation of enzyme activity. It is essential to run appropriate substrate controls (without enzyme) to correct for this spontaneous hydrolysis.

-

pH-Dependence of p-Nitrophenol Absorbance: The absorbance of the p-nitrophenol product is pH-dependent, as the phenolate (B1203915) ion is the colored species. Therefore, maintaining a constant and well-buffered pH throughout the assay is critical for accurate quantification.

-

Enzyme Inhibition: The organic solvents (e.g., isopropanol) and detergents used to solubilize pNPP can potentially inhibit the activity of the enzyme being studied. It is advisable to evaluate the effect of these components on enzyme activity during assay development.

Conclusion

This compound serves as an invaluable tool for the characterization of lipolytic enzymes. Its ability to provide a continuous and colorimetric readout of enzyme activity makes it suitable for a wide range of applications, from basic enzyme characterization to high-throughput screening of enzyme inhibitors. By understanding the principles of the assay, adhering to detailed experimental protocols, and being mindful of the potential challenges, researchers can effectively leverage the pNPP assay to advance their studies in enzymology, drug discovery, and biotechnology.

References

- 1. benchchem.com [benchchem.com]

- 2. zenodo.org [zenodo.org]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. elsevier.es [elsevier.es]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the p-Nitrophenyl Palmitate (pNPP) Lipase Assay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies of the lipase (B570770) assay using p-nitrophenyl palmitate (pNPP) as a chromogenic substrate. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the accurate and reliable quantification of lipase activity.

Core Principle of the Assay

The lipase assay utilizing p-nitrophenyl esters is a widely adopted colorimetric method prized for its simplicity and sensitivity.[1] The fundamental principle lies in the enzymatic hydrolysis of the ester bond in a p-nitrophenyl fatty acid ester by a lipase. In this specific assay, this compound (pNPP), a long-chain fatty acid ester, serves as the substrate. The lipase-catalyzed hydrolysis of pNPP yields two products: palmitic acid and p-nitrophenol (pNP).[1]

Under alkaline conditions (typically pH > 8.0), the liberated p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color.[2] The intensity of this yellow color is directly proportional to the amount of p-nitrophenol released, and consequently, to the activity of the lipase.[1][2] The concentration of the p-nitrophenolate ion is quantified by measuring the absorbance of the solution at a wavelength of 405-415 nm using a spectrophotometer.[1][2][3] The use of a long-chain substrate like pNPP is particularly advantageous for distinguishing "true" lipases, which preferentially hydrolyze long-chain triglycerides, from esterases.[1][3]

The enzymatic reaction can be summarized as follows:

This compound (colorless) + H₂O --(Lipase)--> Palmitic Acid + p-Nitrophenol (colorless at acidic/neutral pH)

p-Nitrophenol (in alkaline buffer) ⇌ p-Nitrophenolate (yellow) + H⁺

Data Presentation: Physicochemical and Kinetic Parameters

The selection of a suitable substrate is critical for accurate lipase activity measurement. The physicochemical properties of pNPP, particularly its poor aqueous solubility, necessitate careful preparation of the substrate solution.[1] Below is a comparison of pNPP with a similar substrate, p-nitrophenyl myristate (pNPM), and a summary of kinetic parameters for various lipases with pNPP.

Table 1: Physicochemical Properties of this compound (pNPP)

| Property | This compound (pNPP) | Reference(s) |

| Molecular Formula | C₂₂H₃₅NO₄ | [1] |

| Molecular Weight | 377.52 g/mol | [1] |

| Fatty Acid Chain | Palmitate (C16:0) | [1] |

| Solubility | Very poor in aqueous solutions; requires organic solvents (e.g., isopropanol) and/or emulsifiers (e.g., Triton X-100, gum arabic, sodium deoxycholate) for dispersion in assay buffer. | [1] |

Table 2: Kinetic Parameters of Various Lipases with this compound (pNPP)

| Lipase Source | K_m_ (mM) | V_max_ (U/mg) | V_max_/K_m_ | Reference(s) |

| Acinetobacter sp. | 0.19 | 13.59 | 71.53 | [1] |

| Thermomyces lanuginosus (wild type) | - | 0.18 | - | [1] |

| Wild Type Lipase | - | 0.18 | - | [4][5][6] |

| Porcine Pancreatic Lipase | 0.0027 ± 0.0002 | - | - | [7] |

Note: Kinetic parameters are highly dependent on the specific lipase and the assay conditions.

Experimental Protocols

The following provides a detailed methodology for performing a lipase assay using pNPP. This protocol is a generalized method and may require optimization for specific lipases and experimental conditions.

3.1. Materials and Reagents

-

Enzyme: Purified or crude lipase solution of known concentration.

-

Substrate: this compound (pNPP).

-

Solvent for Substrate: Isopropanol (B130326).

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0) or 50 mM Sodium Phosphate buffer (pH 8.0).[3][7]

-

Emulsifiers/Detergents (optional but recommended): Triton X-100, gum arabic, sodium deoxycholate.[1][3]

-

Microplate reader or spectrophotometer capable of measuring absorbance at 405-415 nm.[3][8]

-

Incubator or water bath to maintain the desired reaction temperature (e.g., 37°C).[1][7]

3.2. Preparation of Solutions

-

pNPP Stock Solution (e.g., 10 mM): Dissolve 3.78 mg of pNPP in 1 mL of isopropanol. Gentle warming and sonication may be necessary to aid dissolution.[1]

-

Assay Buffer: Prepare the desired buffer at the appropriate concentration and pH. For example, 50 mM Tris-HCl, pH 8.0.

-

Substrate Emulsion: Due to the poor solubility of pNPP, a stable substrate emulsion is crucial. A common method is to add the pNPP stock solution to the assay buffer containing an emulsifier. For example, slowly add 1 part of the pNPP stock solution to 9 parts of the assay buffer (containing an emulsifier like Triton X-100) with vigorous stirring or vortexing to form a stable emulsion.[1] Some protocols suggest dissolving Triton X-100 directly in the isopropanol with pNPP and then adding this mixture to the buffer supplemented with gum arabic.[9]

-

Enzyme Solution: Immediately before use, dilute the lipase to a suitable concentration in the cold assay buffer.

3.3. Assay Procedure

-

Pre-warm the substrate emulsion to the desired reaction temperature (e.g., 37°C).[1]

-

Pipette the substrate emulsion into the wells of a 96-well microplate or a cuvette. For a 200 µL final reaction volume, a common approach is to use 180 µL of the substrate emulsion.[3][8]

-

Initiate the reaction by adding the diluted enzyme solution (e.g., 20 µL) to the substrate emulsion.

-

Immediately start monitoring the increase in absorbance at 410 nm over a set period (e.g., 5-10 minutes) using a spectrophotometer with temperature control.[1]

-

Run a control with heat-inactivated enzyme or without the enzyme to account for any spontaneous hydrolysis of the substrate.[10]

3.4. Calculation of Lipase Activity

-

Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the reaction curve.

-

Calculate the lipase activity using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL)) Where:

-

ε is the molar extinction coefficient of p-nitrophenol under the assay conditions (a value of ~18,000 M⁻¹cm⁻¹ is often cited for pH 8.0).

-

One unit (U) of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.[1]

-

Mandatory Visualizations

Caption: Principle of the p-NPP lipase assay.

Caption: Experimental workflow for p-NPP lipase assay.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. zenodo.org [zenodo.org]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

p-Nitrophenyl Palmitate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of p-Nitrophenyl palmitate (pNPP), a widely used chromogenic substrate in biochemical assays. Tailored for researchers, scientists, and drug development professionals, this document details the molecular structure, physicochemical properties, and practical applications of pNPP, with a focus on its use in enzyme kinetics.

Molecular Structure and Formula

This compound is an ester formed from palmitic acid and p-nitrophenol.[1] Its structure consists of a long, hydrophobic 16-carbon fatty acid chain linked to a polar p-nitrophenyl group.[1] This amphipathic nature is crucial for its function as a substrate for lipolytic enzymes.

Molecular Formula: C₂₂H₃₅NO₄[2]

IUPAC Name: (4-nitrophenyl) hexadecanoate[2]

CAS Number: 1492-30-4[2]

Synonyms: 4-Nitrophenyl palmitate, pNPP, Palmitic acid 4-nitrophenyl ester, 4-Nitrophenyl hexadecanoate.[3]

Physicochemical Properties

The physical and chemical characteristics of pNPP are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 377.52 g/mol | [1] |

| Appearance | White to pale cream crystals or powder | [4] |

| Melting Point | 61.0-67.0 °C | [4] |

| Boiling Point | 483.6±28.0 °C (Predicted) | [5] |

| Solubility | Insoluble in water. Soluble in organic solvents such as isopropanol, acetone, and chloroform. | [1][5][6] |

| Storage | Store at -20°C, protected from light. | [7] |

Spectroscopic Data

The chromogenic nature of pNPP's hydrolysis product is central to its application. The absorbance properties are key for quantification.

| Spectroscopic Data | Value | Reference(s) |

| λmax (pNPP) | 212, 270 nm | [7] |

| λmax (p-nitrophenol) | 410 nm (at alkaline pH) | [1] |

Principle of Enzyme Activity Assay

This compound is a key substrate for assaying the activity of lipases and esterases. The fundamental principle of this colorimetric assay lies in the enzymatic hydrolysis of the ester bond in pNPP. This reaction releases palmitic acid and the chromogenic product, p-nitrophenol.[1] In an alkaline environment, p-nitrophenol forms the p-nitrophenolate ion, which imparts a distinct yellow color and exhibits a strong absorbance at 410 nm.[1][7] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.

Caption: Enzymatic hydrolysis of this compound.

Experimental Protocol: Lipase Activity Assay

This section provides a detailed methodology for determining lipase activity using pNPP as a substrate. This protocol is a generalized method and may require optimization for specific enzymes and experimental conditions.

5.1. Materials

-

This compound (pNPP)

-

Isopropanol

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Detergent (e.g., Triton X-100) or emulsifier (e.g., gum arabic, sodium deoxycholate)

-

Lipase enzyme solution

-

Spectrophotometer (capable of measuring absorbance at 410 nm)

-

Temperature-controlled cuvette holder or microplate reader

5.2. Preparation of Reagents

-

pNPP Stock Solution (10 mM): Dissolve 3.78 mg of pNPP in 1 mL of isopropanol. Gentle warming or sonication may be necessary to ensure complete dissolution.[1]

-

Substrate Emulsion: Due to the poor aqueous solubility of pNPP, a stable emulsion is critical. A common method is to prepare two solutions:

-

Solution A: 10 mM pNPP in isopropanol.

-

Solution B: Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing an emulsifier. For example, a mixture of gum arabic and Triton X-100 in the buffer.[8]

-

To prepare the working substrate solution, slowly add 1 part of Solution A to 9 parts of Solution B while vigorously vortexing or stirring to form a stable, milky emulsion. The final concentration of pNPP in the assay will typically be 1 mM.[1]

-

5.3. Assay Procedure

-

Pre-warm the substrate emulsion and the enzyme solution to the desired assay temperature (e.g., 37°C).

-

Pipette 900 µL of the pre-warmed substrate emulsion into a cuvette or microplate well.

-

Initiate the reaction by adding 100 µL of the appropriately diluted lipase solution.

-

Immediately begin monitoring the increase in absorbance at 410 nm for a set period (e.g., 5-10 minutes) using a spectrophotometer.

-

Record the absorbance at regular intervals to determine the rate of the reaction.

5.4. Calculation of Lipase Activity

-

Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (U/mL) = (ΔAbs/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

-

Where:

-

ε is the molar extinction coefficient of p-nitrophenol under the specific assay conditions (pH and temperature dependent).

-

One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute.[1]

-

-

Caption: Workflow for a typical lipase assay using pNPP.

Conclusion

This compound remains an invaluable tool for researchers in biochemistry, microbiology, and drug discovery for the characterization of lipolytic enzymes. Its utility is derived from the simplicity and sensitivity of the colorimetric assay based on its hydrolysis. Careful consideration of its solubility and the preparation of a stable substrate emulsion are critical for obtaining accurate and reproducible results. This guide provides the foundational knowledge and a practical framework for the effective use of pNPP in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C22H35NO4 | CID 73891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1492-30-4: this compound | CymitQuimica [cymitquimica.com]

- 4. L10896.06 [thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. Glycosynth - this compound [glycosynth.co.uk]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

The Core Mechanism of p-Nitrophenyl Phosphate Hydrolysis by Lipase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of p-nitrophenyl phosphate (B84403) (pNPP) by lipase (B570770), a widely utilized method for assessing lipase activity. The guide details the underlying catalytic mechanism, presents quantitative data on kinetic parameters and influencing factors, and provides detailed experimental protocols for accurate and reproducible measurements.

Introduction to Lipase and the pNPP Assay

Lipases (Triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds in triacylglycerols.[1] The use of artificial chromogenic substrates, such as p-nitrophenyl esters, offers a straightforward and continuous spectrophotometric method for quantifying lipase activity.[2] The hydrolysis of p-nitrophenyl palmitate (pNPP), a long-chain fatty acid ester, is a commonly used assay to specifically measure lipase activity, as opposed to esterase activity which favors shorter-chain substrates.[3]

The principle of the assay is based on the enzymatic cleavage of the ester bond in pNPP by lipase, which liberates palmitic acid and p-nitrophenol (pNP).[3] In an alkaline environment (typically pH > 8.0), pNP is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color.[2] The intensity of this color, measured by absorbance at 405-420 nm, is directly proportional to the amount of pNP released and, consequently, to the lipase activity.[4]

The Catalytic Mechanism of pNPP Hydrolysis

The hydrolysis of pNPP by lipase follows the canonical serine hydrolase mechanism, involving a catalytic triad (B1167595) of amino acid residues in the enzyme's active site: a serine (Ser), a histidine (His), and an aspartate (Asp) or glutamate (B1630785) (Glu). The process occurs in two main stages: acylation and deacylation.

Caption: Catalytic cycle of pNPP hydrolysis by lipase.

Quantitative Data on Lipase Activity with pNPP

The efficiency of pNPP hydrolysis is influenced by various factors, including the source of the lipase, pH, temperature, and the presence of inhibitors.

Kinetic Parameters

The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that describe the enzyme-substrate interaction.

| Lipase Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | Reference |

| Mucor jansenii B6 | pNPP | 0.5 | 16.6 (units/mg) | [5] |

| Aspergillus terreus AUMC 15762 | pNPP | 19.0 (mg/mL) | 1000 (μmol/min) | [6] |

| Extremophilic Bacteria | pNPP | 4.76 (μmol) | 400 (μmol/mL/min) | [7] |

| Candida rugosa (immobilized) | pNPP | 2.58 | 5.8 (mM oleic acid/min/ml) | [8] |

Note: Units for Km and Vmax may vary between studies and have been reported as found in the source.

Effect of pH and Temperature

The catalytic activity of lipases is highly dependent on the pH and temperature of the reaction environment.

| Lipase Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Mortierella echinosphaera CBS 575.75 | 5.0 | 40 | [5] |

| Rhizomucor miehei NRRL 5282 | 6.8 - 7.4 | - | [6] |

| Rhizopus oryzae NRRL 1526 | 5.0 - 5.4 | - | [6] |

| Psychrotrophic Bacterium (Sikkim Himalaya) | 8.0 | 37 | [9] |

| Bacillus sp. | 8.0 | 45 | [8] |

Effect of Inhibitors

Various chemical compounds can inhibit lipase activity, providing insights into the enzyme's structure and catalytic mechanism.

| Lipase Source | Inhibitor | Concentration | Inhibition (%) | Reference |

| Bacillus coagulans MTCC-6375 | PMSF | 15 mM | 99.5 | [10] |

| Bacillus coagulans MTCC-6375 | EDTA | 200 mM | 100 | [10] |

| Bacillus coagulans MTCC-6375 | SDS | 0.05% (w/v) | 100 | [10] |

| Pseudomonas aeruginosa MTCC-4713 | PMSF | 15 mM | 100 | [10] |

| Pseudomonas aeruginosa MTCC-4713 | EDTA | 200 mM | Highly Effective | [10] |

| Pseudomonas aeruginosa MTCC-4713 | SDS | 0.05% (w/v) | Highly Effective | [10] |

Detailed Experimental Protocols

Accurate determination of lipase activity using pNPP requires careful preparation of reagents and adherence to a standardized protocol. The insolubility of pNPP in aqueous buffers necessitates the use of organic solvents and emulsifying agents.

General Experimental Workflow

Caption: Step-by-step workflow for the pNPP lipase assay.

Detailed Protocol for Lipase Assay

This protocol is a generalized method and may require optimization for specific lipases and experimental conditions.

4.2.1. Reagent Preparation

-

This compound (pNPP) Stock Solution (10 mM): Dissolve 37.75 mg of pNPP in 10 mL of isopropanol. Gentle warming may be required for complete dissolution. Store at -20°C.

-

Assay Buffer (50 mM Tris-HCl, pH 8.0): Dissolve 0.6057 g of Tris base in 80 mL of deionized water. Adjust the pH to 8.0 with 1 M HCl. Bring the final volume to 100 mL with deionized water.

-

Substrate Emulsion: A common method involves creating two solutions:

-

Solution A: 1 volume of 10 mM pNPP in isopropanol.

-

Solution B: 9 volumes of Assay Buffer containing emulsifiers such as 0.1% (w/v) gum arabic and 0.2% (w/v) sodium deoxycholate. To prepare the working substrate emulsion, slowly add Solution A to Solution B while vigorously vortexing or sonicating to form a stable, milky emulsion. This should be prepared fresh daily.

-

-

Lipase Solution: Prepare a stock solution of the lipase in the Assay Buffer. The concentration should be optimized to ensure the reaction rate is linear over the measurement period.

4.2.2. Assay Procedure

-

Set up a 96-well microplate or cuvettes.

-

Add 180 µL of the freshly prepared substrate emulsion to each well/cuvette.

-

Pre-incubate the plate/cuvettes at the desired temperature (e.g., 37°C) for 5 minutes.

-

To initiate the reaction, add 20 µL of the lipase solution (or Assay Buffer for the blank control) to each well/cuvette.

-

Immediately begin monitoring the increase in absorbance at 410 nm every 30-60 seconds for 5-10 minutes using a temperature-controlled spectrophotometer or microplate reader.

4.2.3. Calculation of Lipase Activity

-

Determine the rate of change in absorbance per minute (ΔAbs/min) from the initial linear portion of the absorbance vs. time curve.

-

Calculate the lipase activity using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min * Total Reaction Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL)) Where:

-

U (Unit) is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute.

-

ε is the molar extinction coefficient of p-nitrophenol at 410 nm under the specific assay conditions (pH and temperature). This needs to be determined experimentally by creating a standard curve of pNP.

-

Conclusion

The hydrolysis of pNPP is a robust and sensitive method for the determination of lipase activity. A thorough understanding of the underlying catalytic mechanism, kinetic parameters, and the influence of experimental conditions is paramount for obtaining accurate and reproducible results. The protocols and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in their endeavors to characterize lipases and screen for potential inhibitors. Optimization of the assay conditions for each specific lipase is crucial for achieving the highest level of accuracy and reliability.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for inhibition of residual lipase activity in colorimetric assay: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of p-Nitrophenyl Palmitate in Enzyme Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of enzyme kinetics, the selection of an appropriate substrate is paramount for the accurate elucidation of enzyme activity and inhibition. For hydrolytic enzymes, particularly lipases and esterases, chromogenic substrates have become indispensable tools due to their ease of use and the straightforward spectrophotometric monitoring of the reaction progress. Among these, p-Nitrophenyl palmitate (pNPP) has emerged as a widely utilized substrate for the continuous assay of lipolytic activity. This technical guide provides an in-depth exploration of the role of pNPP in enzyme kinetics studies, detailing its mechanism of action, experimental protocols, and data interpretation.

The fundamental principle underlying the use of pNPP lies in the enzymatic hydrolysis of its ester bond. This cleavage reaction liberates palmitic acid and p-nitrophenol (pNP).[1] Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution and exhibits a maximum absorbance at approximately 405-415 nm.[2][3] The rate of formation of this colored product is directly proportional to the enzyme's activity, allowing for a convenient and continuous spectrophotometric assay.[1]

Physicochemical Properties of this compound

A critical consideration when working with pNPP is its physicochemical nature. As the palmitate ester of p-nitrophenol, it is a highly hydrophobic molecule with poor solubility in aqueous solutions.[1] This necessitates the use of organic solvents or emulsifying agents to prepare a stable substrate solution for enzymatic assays.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₃₅NO₄ | [1] |

| Molecular Weight | 377.52 g/mol | [1] |

| Fatty Acid Chain | Palmitate (C16:0) | [1] |

| Solubility | Very poor in aqueous solutions. Requires organic solvents (e.g., isopropanol) and/or detergents/emulsifiers (e.g., Triton X-100, gum arabic, sodium deoxycholate) for dispersion in assay buffer. | [1][2] |

Mechanism of Action: Enzymatic Hydrolysis of pNPP

The enzymatic hydrolysis of this compound by a lipase (B570770) or esterase follows a well-established mechanism for serine hydrolases. The reaction proceeds via the formation of a covalent acyl-enzyme intermediate.

Experimental Protocols

The successful application of pNPP in enzyme kinetics hinges on a well-defined and optimized experimental protocol. Due to its poor solubility, the preparation of the substrate solution is a critical step that often requires careful optimization.

General Protocol for Lipase/Esterase Activity Assay

This protocol provides a general framework for measuring enzyme activity using pNPP. Optimization of buffer composition, pH, temperature, and substrate concentration is often necessary for specific enzymes.

Materials:

-

This compound (pNPP)

-

Isopropanol (B130326) (or another suitable organic solvent)

-

Assay Buffer (e.g., Tris-HCl, Sodium Phosphate)

-

Detergent/Emulsifier (e.g., Triton X-100, gum arabic, sodium deoxycholate)

-

Enzyme solution

-

Microplate reader or spectrophotometer

Procedure:

-

Substrate Stock Solution Preparation: Dissolve pNPP in isopropanol to prepare a stock solution (e.g., 10-20 mM). Gentle warming or sonication may be required to aid dissolution.[1]

-

Substrate Emulsion Preparation: Prepare a solution of the chosen emulsifier in the assay buffer. Slowly add the pNPP stock solution to the buffer-emulsifier mixture with vigorous stirring or vortexing to form a stable emulsion.[1] The final concentration of the organic solvent should be kept low to minimize its effect on enzyme activity.

-

Reaction Setup: In a microplate well or a cuvette, add the assay buffer and the enzyme solution. Pre-incubate at the desired temperature.

-

Initiate Reaction: Add the pNPP substrate emulsion to the enzyme-buffer mixture to start the reaction.

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 405-415 nm over time.

-

Data Analysis: Calculate the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.

Experimental Workflow for Enzyme Activity Determination

The following diagram illustrates a typical workflow for determining enzyme activity using the pNPP assay.

Quantitative Data: Kinetic Parameters of Enzymes with pNPP

The Michaelis-Menten kinetic parameters, Km and Vmax, provide valuable insights into the enzyme's affinity for the substrate and its maximum catalytic rate. The following table summarizes some reported kinetic parameters for various lipases with pNPP as the substrate. It is important to note that these values can vary significantly depending on the assay conditions (e.g., pH, temperature, emulsifier used).

| Enzyme | Source | Km (mM) | Vmax (μmol/min/mg) | kcat (s⁻¹) | Assay Conditions | Reference(s) |

| Lipase | Pseudomonas putida | 0.62 | 355.7 (μmol/min) | - | Not specified | [4] |

| Lipase | Thermomyces lanuginosus (Wild Type) | 0.22 | 402 | 594 | pH 9.0, 37°C | [5] |

| Lipase | Thermomyces lanuginosus (K24S variant) | 0.31 | 681 | 1379 | pH 9.0, 37°C | [5] |

| Lipase | Pseudomonas cepacia (Immobilized, in light) | 39.07 | 66.67 (mM/min/g) | - | Not specified | [6] |

| Lipase | Pseudomonas cepacia (Immobilized, in dark) | 7.08 | 10.21 (mM/min/g) | - | Not specified | [6] |

| Lipase | Aspergillus japonicus | 0.13 | 12.58 (μmol/L·min) | - | Not specified | [3] |

| Pancreatic Lipase | Porcine | 0.0027 | - | 0.019 | pH 8.0, 37°C | [7] |

| Lipase | Wild Type | - | 0.18 | - | Not specified | [8] |

| Lipase | Acinetobacter sp. AU07 | 0.51 | 16.98 | - | pH 8.0, 50°C | [9] |

Application in Drug Development: Enzyme Inhibition Studies

pNPP is a valuable tool for screening and characterizing enzyme inhibitors, a crucial step in drug development. The assay can be adapted to determine the potency (e.g., IC₅₀) and mechanism of action of potential inhibitors.

Workflow for Enzyme Inhibition Assay

References

- 1. Comparative kinetic study of lipases A and B from Candida rugosa in the hydrolysis of lipid p-nitrophenyl esters in mixed micelles with Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of the production and characterization of lipase from Candida rugosa and Geotrichum candidum in soybean molasses by submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Improving the Thermostability of Thermomyces lanuginosus Lipase by Restricting the Flexibility of N-Terminus and C-Terminus Simultaneously via the 25-Loop Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. elsevier.es [elsevier.es]

p-Nitrophenyl Palmitate: A Comprehensive Technical Guide to Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the substrate specificity of p-Nitrophenyl palmitate (pNPP), a widely used chromogenic substrate in enzyme kinetics. This document provides a detailed overview of the core principles, experimental methodologies, and data interpretation relevant to the use of pNPP for characterizing lipases and esterases, with a particular focus on applications in research and drug development.

Introduction: The Utility of this compound

This compound (pNPP) is a synthetic ester that serves as a valuable tool for the in vitro assessment of lipolytic and esterolytic enzyme activity. Its utility lies in the chromogenic nature of its hydrolysis product, p-nitrophenol, which allows for a simple and continuous spectrophotometric assay. The long C16 acyl chain of the palmitate moiety makes pNPP a particularly useful substrate for distinguishing between true lipases, which preferentially hydrolyze long-chain triglycerides, and esterases, which typically favor shorter-chain esters.[1][2] Understanding the interaction of enzymes with pNPP provides critical insights into their substrate specificity, a key determinant of their biological function and therapeutic potential.

Principle of the Assay

The enzymatic assay using pNPP is based on the hydrolysis of the ester bond by a hydrolase, such as a lipase (B570770) or esterase. This reaction liberates palmitic acid and p-nitrophenol. In an alkaline environment (typically pH > 7), p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which exhibits a distinct yellow color and strong absorbance at approximately 405-415 nm.[3] The rate of p-nitrophenolate formation is directly proportional to the enzyme's activity.

The reaction can be summarized as follows:

This compound + H₂O ⇌ Palmitic Acid + p-Nitrophenol

p-Nitrophenol (colorless at acidic pH) ⇌ p-Nitrophenolate (yellow at alkaline pH) + H⁺

Data Presentation: Quantitative Analysis of Enzyme Specificity

The substrate specificity of various lipases and esterases can be quantitatively assessed by determining their kinetic parameters with pNPP. The Michaelis-Menten constant (Kₘ) reflects the enzyme's affinity for the substrate, while the maximum velocity (Vₘₐₓ) indicates the maximum rate of reaction under saturating substrate concentrations. The catalytic efficiency of an enzyme is often represented by the kcat/Kₘ ratio.

Below are tables summarizing the kinetic parameters of various enzymes with p-nitrophenyl esters, including pNPP.

Table 1: Kinetic Parameters of Various Lipases with this compound (pNPP)

| Enzyme Source | Kₘ (mM) | Vₘₐₓ (U/mg or U/mL) | Catalytic Efficiency (Vₘₐₓ/Kₘ) | Reference(s) |

| Acinetobacter sp. | 0.19 | 13.59 U/mg | 71.53 | [2] |

| Pseudomonas sp. L.M | 0.77 | 49.5 U/mL | - | |

| Rhizomucor pusillus | 0.2 ± 0.0 | 12.6 ± 0.5 mmoles/min | - | |

| Pseudomonas cepacia (dark) | 7.08 | 10.21 mM/min/g | - | |

| Pseudomonas cepacia (light) | 39.07 | 66.67 mM/min/g | - | |

| Free Lipase | - | - | - | |

| AuNPs-NH₂-lipase conjugate | - | - | - |

Note: Units and experimental conditions may vary between studies, making direct comparisons challenging. One unit (U) of lipase activity is generally defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Table 2: Comparative Vₘₐₓ of a Wild-Type Lipase with Various p-Nitrophenyl Esters

| p-Nitrophenyl Ester | Acyl Chain Length | Vₘₐₓ (U/mg protein) | Reference(s) |

| p-Nitrophenyl acetate (B1210297) (pNP-A) | C2 | 0.42 | [4] |

| p-Nitrophenyl butyrate (B1204436) (pNP-B) | C4 | 0.95 | [4] |

| p-Nitrophenyl octanoate (B1194180) (pNP-O) | C8 | 1.1 | [4] |

| p-Nitrophenyl dodecanoate (B1226587) (pNP-D) | C12 | 0.78 | [4] |

| This compound (pNP-P) | C16 | 0.18 | [4] |

This comparative data illustrates the preference of this particular lipase for medium-chain fatty acid esters.

Experimental Protocols

Accurate and reproducible results in pNPP assays depend on meticulous experimental execution. Due to the poor aqueous solubility of pNPP, the preparation of a stable substrate emulsion is a critical step.[2]

General Lipase/Esterase Activity Assay using pNPP

This protocol provides a general framework for measuring enzyme activity. Optimization for specific enzymes and experimental conditions is often necessary.

Materials:

-

This compound (pNPP)

-

Isopropanol (B130326) or a 1:1 (v/v) mixture of isopropanol and acetonitrile

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Emulsifying agent (e.g., Triton X-100, gum arabic, sodium deoxycholate)

-

Purified enzyme solution or biological sample containing the enzyme

-

Spectrophotometer (plate reader or cuvette-based)

Procedure:

-

Preparation of pNPP Stock Solution (e.g., 10 mM): Dissolve 3.78 mg of pNPP in 1 mL of isopropanol. Gentle warming and sonication may be required to aid dissolution.[2]

-

Preparation of Substrate Emulsion:

-

Solution A: pNPP stock solution.

-

Solution B: Assay buffer containing an emulsifying agent (e.g., 0.5% v/v Triton X-100).

-

Slowly add 1 part of Solution A to 9 parts of Solution B with vigorous stirring or vortexing to form a stable emulsion.[2]

-

-

Enzymatic Reaction:

-

Pipette a defined volume of the substrate emulsion (e.g., 180 µL) into a microplate well or cuvette.

-

Pre-incubate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a small volume of the enzyme solution (e.g., 20 µL).

-

-

Measurement: Immediately monitor the increase in absorbance at 410 nm over a set period (e.g., 5-10 minutes) at regular intervals.

-

Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

-

Calculate the enzyme activity using the molar extinction coefficient of p-nitrophenol (ε), which is approximately 18,000 M⁻¹cm⁻¹ at pH > 8. The exact value should be determined under the specific assay conditions.

Activity (U/mL) = (ΔAbs/min * Total reaction volume (mL)) / (ε (M⁻¹cm⁻¹) * light path (cm) * Volume of enzyme (mL))

-

Protocol for Screening Pancreatic Lipase Inhibitors

This protocol is adapted for screening potential inhibitors of pancreatic lipase.[3][5]

Materials:

-

Porcine pancreatic lipase

-

pNPP

-

Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 8.0)

-

Emulsifier (e.g., 5 mM sodium deoxycholate)

-

Inhibitor stock solutions (dissolved in a suitable solvent like DMSO)

-

Orlistat (positive control inhibitor)

Procedure:

-

Prepare Solutions: Prepare pNPP substrate emulsion and lipase solution as described in the general protocol. Prepare serial dilutions of the test inhibitors and orlistat.

-

Assay Setup (96-well plate format):

-

Add assay buffer to each well.

-

Add the inhibitor solution (or solvent control) to the respective wells.

-

Add the lipase solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes to allow for enzyme-inhibitor interaction.

-

-

Initiate Reaction: Add the pNPP substrate emulsion to all wells to start the reaction.

-

Measurement: Monitor the absorbance at 415 nm at regular intervals for 15-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the solvent control.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Mandatory Visualizations

Enzymatic Hydrolysis of this compound

The following diagram illustrates the fundamental principle of the pNPP assay, showing the enzymatic cleavage of the substrate and the subsequent color change of the product at alkaline pH.

Caption: Principle of the this compound Assay.

Generalized Experimental Workflow for Enzyme Activity Assay

This diagram outlines the key steps involved in performing a typical enzyme activity assay using pNPP.

Caption: Experimental Workflow for pNPP-based Enzyme Assay.

Catalytic Triad (B1167595) Mechanism of Lipase-Mediated Hydrolysis

This diagram illustrates the role of the catalytic triad (Serine, Histidine, Aspartate/Glutamate) in the hydrolysis of a p-nitrophenyl ester.

Caption: Role of the Catalytic Triad in pNPP Hydrolysis.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals for the characterization of lipolytic and esterolytic enzymes. Its utility in a simple, robust, and continuous colorimetric assay allows for the determination of key kinetic parameters that define an enzyme's substrate specificity. A thorough understanding of the assay principles, meticulous execution of experimental protocols, and careful data analysis are paramount for obtaining reliable and insightful results. This guide provides the foundational knowledge and practical methodologies to effectively utilize pNPP in the exploration of enzyme function and the discovery of novel therapeutic agents.

References

- 1. Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. tandfonline.com [tandfonline.com]

Initial characterization of lipase activity with p-Nitrophenyl palmitate

An In-Depth Technical Guide to the Initial Characterization of Lipase (B570770) Activity with p-Nitrophenyl Palmitate

Introduction

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides to release free fatty acids and glycerol. Their broad substrate specificity and stability under various conditions have led to their widespread application in the food, detergent, pharmaceutical, and biofuel industries. Accurate characterization of lipase activity is paramount for both fundamental research and industrial process optimization.

This technical guide provides a comprehensive overview of the initial characterization of lipase activity using the chromogenic substrate this compound (pNPP). The pNPP assay is a widely adopted method due to its simplicity, sensitivity, and convenience for continuous spectrophotometric monitoring.[1] The use of pNPP, a long-chain fatty acid ester, is particularly advantageous for distinguishing the activity of "true" lipases, which preferentially hydrolyze long-chain triglycerides, from that of esterases.[2][3] This document details the underlying principles, experimental protocols, data analysis techniques, and key factors influencing the assay's outcome, tailored for researchers, scientists, and drug development professionals.

Principle of the Assay

The colorimetric assay for lipase activity using this compound is based on the enzymatic hydrolysis of the ester bond. The lipase catalyzes the breakdown of the colorless pNPP substrate into palmitic acid and p-nitrophenol (pNP).[2] In an alkaline environment, p-nitrophenol tautomerizes to a p-nitrophenolate ion, which imparts a distinct yellow color to the solution. The intensity of this color is directly proportional to the amount of pNP released, which in turn corresponds to the lipase activity. The rate of pNP formation can be continuously monitored by measuring the increase in absorbance at a wavelength of 405-415 nm.[1]

Caption: The principle of the pNPP lipase assay.

Experimental Protocol

This section provides a generalized methodology for determining lipase activity. Optimization is often required for specific lipases and experimental conditions.

Materials and Reagents

-

This compound (pNPP)

-

Isopropanol

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0 or 50 mM Sodium Phosphate, pH 8.0)[1]

-

Emulsifying agents (e.g., Triton X-100, sodium deoxycholate, gum arabic)[2][4]

-

Lipase enzyme solution (appropriately diluted in assay buffer)

-

96-well microplate or quartz cuvettes

-

Temperature-controlled microplate reader or spectrophotometer

Preparation of Solutions

-

pNPP Stock Solution (e.g., 10 mM): Dissolve 3.78 mg of pNPP in 1 mL of isopropanol. Gentle warming or sonication may be necessary to ensure complete dissolution.[2]

-

Substrate Emulsion (Working Solution): The poor aqueous solubility of pNPP makes the preparation of a stable substrate emulsion a critical step.[2] A common method is to prepare two solutions:

-

Solution A: The pNPP stock solution in isopropanol.

-

Solution B: Assay buffer containing an emulsifier. For example, 50 mM Tris-HCl (pH 8.0) containing 0.2% Triton X-100 and 0.1% gum arabic.

-

Slowly add 1 part of Solution A to 9 parts of Solution B while vortexing or stirring vigorously to form a stable, milky emulsion.[2][4]

-

Assay Procedure

The assay is typically performed in a 96-well microplate with a total reaction volume of 200 µL.[1][5]

-

Pre-incubation: Pipette 180 µL of the pre-warmed (e.g., 37°C or 40°C) substrate emulsion into each well of the microplate.

-

Reaction Initiation: Add 20 µL of the diluted lipase solution to each well to initiate the reaction. For the blank control, add 20 µL of the assay buffer instead of the enzyme solution.

-

Measurement: Immediately place the plate in the spectrophotometer and monitor the increase in absorbance at 410 nm.[2] Record readings every 30 seconds for a period of 5-10 minutes.[5] Ensure the temperature is maintained at the desired level throughout the measurement.

Caption: A generalized workflow for the pNPP lipase assay.

Data Analysis and Calculations

Lipase activity is calculated based on the rate of p-nitrophenol formation, determined from the linear portion of the absorbance versus time curve.

-

Determine the Rate of Reaction: Plot absorbance at 410 nm against time (in minutes). The slope of the linear part of this curve represents the rate of change in absorbance per minute (ΔAbs/min).

-

Calculate Lipase Activity: One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.[2][3] The activity is calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔAbs/min × Total Volume) / (ε × Path Length × Enzyme Volume)

Where:

-

ΔAbs/min: The rate of absorbance increase from the linear portion of the curve.

-

Total Volume: The final reaction volume in the cuvette or well (in mL).

-

ε (Molar Extinction Coefficient): The molar extinction coefficient of p-nitrophenol under the specific assay conditions (pH, temperature). This value must be determined experimentally by creating a standard curve of pNP at various concentrations.

-

Path Length: The light path length of the cuvette or microplate well (in cm).

-

Enzyme Volume: The volume of the enzyme solution added to the reaction (in mL).

-

Factors Influencing Lipase Activity

The initial characterization of a lipase involves evaluating its activity under various physicochemical conditions to determine its optimal operational parameters.

Effect of pH and Temperature

The catalytic activity of lipases is highly dependent on pH and temperature. It is crucial to determine the optimal pH and temperature for the enzyme under study. Pancreatic lipase, for example, generally performs best in a pH range of 7.3 to 9.0.[1][5] The optimal temperature can vary significantly; for instance, a lipase from a Bacillus species showed maximal activity at 45°C, while one from Penicillium aurantiogriseum was optimal at 40°C.[6][7] An assay comparing activity at 25°C and 37°C found that the rate at the lower temperature was 1.7-fold slower.[5]

| Lipase Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Porcine Pancreas | 8.0 - 9.0 | 37 | [1] |

| Bacillus sp. | 8.0 | 45 | [6] |

| Pseudomonas sp. | 8.0 | 40 - 50 | [8] |

| Penicillium aurantiogriseum | 7.0 | 40 | [7] |

Table 1: Optimal pH and Temperature for Lipases from Various Sources.

Substrate Concentration and Enzyme Kinetics

To understand the enzyme's affinity for the substrate and its maximum catalytic rate, it is essential to determine the Michaelis-Menten kinetic parameters, Km (Michaelis constant) and Vmax (maximum velocity). This is achieved by measuring the initial reaction rate at varying pNPP concentrations (e.g., 0.5-1.5 mM) while keeping the enzyme concentration constant.[6] The reaction rate typically increases with substrate concentration until it reaches a saturation point.[6]

| Lipase Source | Substrate | Km (mM) | Vmax | Reference |

| Acinetobacter sp. | pNPP | 0.19 | 13.59 U/mg | [2] |

| Pseudomonas sp. | pNPP | 0.77 | 49.5 U/mL | [8] |

| Penicillium aurantiogriseum | pNPP | 0.17 | 2.9 µM/min | [7] |

Table 2: Kinetic Parameters of Different Lipases with pNPP.

Effect of Emulsifiers, Solvents, and Ions

The composition of the assay buffer can significantly impact measured activity.

-

Emulsifiers: Due to the poor solubility of pNPP, emulsifiers are necessary. Sodium deoxycholate can help maintain homogeneity and may also enhance lipase activity.[1] Triton X-100 and gum arabic are also widely used to create stable emulsions.[4]

-

Organic Co-solvents: When screening for inhibitors that require an organic solvent for dissolution, it is important to assess the lipase's tolerance. Porcine pancreatic lipase has been shown to tolerate co-solvents like DMSO, ethanol, and methanol (B129727) up to a concentration of 30% (v/v).[1]

-

Ions: Certain ions can act as cofactors or activators. For porcine pancreatic lipase, the addition of 5 mM NaCl and 1 mM CaCl₂ can lead to a better hydrolysis rate.[1]

Caption: The enzymatic reaction pathway of pNPP hydrolysis by lipase.

Conclusion

The this compound assay is a robust and efficient method for the initial characterization of lipase activity. Its reliance on a simple colorimetric readout makes it suitable for high-throughput screening and routine analysis. However, researchers must be mindful of the challenges associated with the substrate's low solubility and the potential for spontaneous hydrolysis of pNPP at highly alkaline pH values.[1][9] Careful optimization of assay parameters, including pH, temperature, and buffer composition, is critical for obtaining accurate and reproducible results. This guide provides the foundational knowledge and protocols to effectively employ the pNPP assay for characterizing novel lipases and advancing research in enzymology and drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Production and characterization of lipase from <i>Penicillium aurantiogriseum</i> under solid-state fermentation using sunflower pulp | AVESİS [avesis.trakya.edu.tr]

- 8. Characterization of a lipase from a newly isolated Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.sa.cr [scielo.sa.cr]

Methodological & Application

High-Throughput Colorimetric Lipase Assay Using p-Nitrophenyl Palmitate in Microplates

< APPLICATION NOTE

Audience: Researchers, scientists, and drug development professionals.

Principle of the Assay

This protocol outlines a sensitive and continuous colorimetric method for measuring lipase (B570770) activity in a 96-well microplate format. The assay utilizes the substrate p-nitrophenyl palmitate (pNPP). Lipase enzymes hydrolyze the ester bond of pNPP, releasing palmitic acid and p-nitrophenol (pNP).[1] Under alkaline conditions, the liberated pNP is converted to the p-nitrophenolate ion, which produces a distinct yellow color that can be quantified by measuring its absorbance at 405-415 nm.[2][3] The rate of pNP formation is directly proportional to the lipase activity in the sample.[4] The long-chain (C16) palmitate moiety makes pNPP a specific substrate for true lipases, as opposed to esterases.[2][3]

Materials and Reagents

| Material/Reagent | Vendor Example | Catalog # Example |

| 96-well, clear, flat-bottom microplate | Fisher Scientific | 08-772-2C |

| Microplate reader with 405-415 nm filter | Bio-Rad | iMark™ |

| This compound (pNPP) | Sigma-Aldrich | N2752 |

| Porcine Pancreatic Lipase (Control) | Sigma-Aldrich | L3126 |

| p-Nitrophenol (pNP) (for standard curve) | Sigma-Aldrich | 1048 |

| Isopropanol | Fisher Scientific | A416 |

| Tris Base | Fisher Scientific | BP152 |

| Hydrochloric Acid (HCl) | Fisher Scientific | A144 |

| Triton™ X-100 | Sigma-Aldrich | T8760 |

| Gum Arabic | Sigma-Aldrich | G9752 |

| Sodium Deoxycholate | Sigma-Aldrich | D6750 |

Reagent Preparation

Critical Note: pNPP has very poor solubility in aqueous solutions and requires an organic solvent and emulsifying agents to form a stable substrate emulsion for the assay.[1]

-

50 mM Tris-HCl Buffer (pH 8.0):

-

10 mM pNPP Stock Solution (Solution A):

-

Substrate Emulsification Buffer (Solution B):

-

Prepare 50 mM Tris-HCl (pH 8.0) containing emulsifiers. A common formulation includes 0.4% (v/v) Triton X-100 and 0.1% (w/v) gum arabic or sodium deoxycholate.[4][5]

-

For example, to prepare 50 mL: Add 200 µL of Triton X-100 and 50 mg of gum arabic to 50 mL of 50 mM Tris-HCl (pH 8.0). Mix thoroughly.

-

-

Working Substrate Emulsion (Prepare Fresh):

-

1 mM p-Nitrophenol (pNP) Stock Solution (for Standard Curve):

Experimental Protocol

This protocol is designed for a total reaction volume of 200 µL per well.[2][3] Adjust volumes as needed while maintaining the final concentrations.

4.1. p-Nitrophenol Standard Curve

-

Prepare a series of dilutions from the 1 mM pNP stock solution in 50 mM Tris-HCl (pH 8.0) to obtain concentrations from 0 µM to 100 µM.[4]

-

Add 200 µL of each standard dilution to separate wells of the 96-well plate in triplicate. The 0 µM well serves as the blank.

-

Measure the absorbance at 410 nm using a microplate reader.

-

Plot absorbance vs. pNP concentration (µM) and generate a linear regression equation. This curve will be used to convert the absorbance change in the enzyme assay to the amount of product formed.[6]

4.2. Lipase Activity Assay

-

Plate Setup:

-

Sample Wells: Add 180 µL of the freshly prepared Working Substrate Emulsion to each well.

-

Sample Blank Wells (Control): Add 180 µL of Substrate Emulsification Buffer (Solution B, without pNPP) to control for any absorbance from the enzyme solution itself.

-

Substrate Blank Wells (Control): Add 180 µL of the Working Substrate Emulsion and 20 µL of the buffer used to dilute the enzyme. This controls for spontaneous hydrolysis of pNPP.[3]

-

-

Pre-incubation: Pre-warm the microplate and the enzyme solutions to the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.[2][3]

-

Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the lipase solution (appropriately diluted in 50 mM Tris-HCl, pH 8.0) to each well.

-

Kinetic Measurement: Immediately place the plate in a microplate reader set to the assay temperature. Measure the absorbance at 410 nm every 30-60 seconds for a period of 5-15 minutes.[2]

Data Presentation and Analysis

5.1. Calculation of Lipase Activity

-

For each sample, determine the rate of reaction (ΔAbsorbance/minute) from the linear portion of the absorbance vs. time plot. Subtract the rate of the substrate blank from the sample rate.

-

Use the linear equation from the pNP standard curve (y = mx + c, where y is absorbance and x is concentration) to calculate the molar extinction coefficient (ε) or to directly convert the ΔAbsorbance/min to µmoles of pNP released per minute.

-

One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Formula for Activity (U/mL):

Activity (U/mL) = [(ΔAbs/min_sample - ΔAbs/min_blank) * Total Assay Volume (mL)] / [ε (µM⁻¹cm⁻¹) * Pathlength (cm) * Enzyme Volume (mL)]

-

Note: The pathlength in a 96-well plate depends on the volume and plate type. It can be determined experimentally or by using the conversion factor from the pNP standard curve.

5.2. Sample Data Table

The following table summarizes example results for a lipase inhibitor screening experiment.

| Sample | Lipase Conc. (µg/mL) | Inhibitor Conc. (µM) | Rate (ΔAbs 410nm/min) | Activity (U/mL) | % Inhibition |

| No Enzyme Control | 0 | 0 | 0.001 ± 0.0005 | 0.00 | N/A |

| Positive Control | 10 | 0 | 0.085 ± 0.004 | 1.25 | 0% |

| Inhibitor A | 10 | 10 | 0.043 ± 0.002 | 0.63 | 49.6% |

| Inhibitor A | 10 | 50 | 0.012 ± 0.001 | 0.18 | 85.6% |

| Inhibitor B | 10 | 10 | 0.079 ± 0.005 | 1.16 | 7.2% |

| Inhibitor B | 10 | 50 | 0.061 ± 0.003 | 0.90 | 28.0% |

Workflow and Pathway Visualization

Caption: Workflow for the pNPP lipase microplate assay.

Troubleshooting

| Problem | Possible Cause | Solution |

| High background in substrate blank | Spontaneous hydrolysis of pNPP. | Ensure buffer pH is not too alkaline (pH 8.0 is a good starting point, as spontaneous hydrolysis increases at pH 9.0 and above).[3] Prepare substrate emulsion fresh before use. |

| Turbid reaction mixture | Poor emulsification or precipitation of pNPP. | Ensure vigorous and sufficient mixing/sonication when preparing the working substrate emulsion.[1][4] Confirm the correct concentrations of emulsifiers (Triton X-100, gum arabic).[7] |

| Low or no enzyme activity | Inactive enzyme, incorrect pH or temperature. | Use a fresh enzyme stock or a commercially available control lipase to validate the assay setup. Optimize pH and temperature for your specific lipase.[7] |

| Non-linear reaction rate | Substrate depletion or enzyme instability. | Dilute the enzyme sample to ensure the reaction rate is linear for the duration of the measurement. Ensure the assay time is within the linear range of the reaction.[2] |

References

Application Notes: Preparation of p-Nitrophenyl Palmitate (pNPP) Stock Solution for Lipase and Esterase Assays

Abstract

This document provides a detailed protocol for the preparation of a p-Nitrophenyl palmitate (pNPP) stock solution, a widely used chromogenic substrate for assaying lipase (B570770) and esterase activity. Due to its poor aqueous solubility, proper preparation of a stable pNPP stock and subsequent working solutions is critical for obtaining accurate and reproducible results. These application notes are intended for researchers, scientists, and drug development professionals working in enzymology and high-throughput screening.

Introduction

This compound (pNPP) is a colorimetric substrate used to measure the activity of lipases and esterases. The enzymatic hydrolysis of the palmitate ester bond releases p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at approximately 405-415 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity. A key challenge in using pNPP is its hydrophobicity, which necessitates the use of organic solvents for the initial stock solution and often emulsifying agents for the final aqueous assay solution. This protocol outlines a reliable method for preparing a stable pNPP stock solution and its subsequent dilution into an assay-compatible format.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in Table 1. This information is crucial for accurate preparation of stock solutions and for understanding its handling and storage requirements.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₃₅NO₄ | [1][2][3] |

| Molecular Weight | 377.52 g/mol | [1][3][4] |

| Appearance | White to off-white or pale yellow solid/powder | |

| Solubility | Insoluble in water. Soluble in isopropanol (B130326), chloroform, dimethylformamide (DMF), acetone, and dimethyl sulfoxide (B87167) (DMSO). | [4][5] |

| Storage (Solid) | -20°C, protect from light and humidity. | [6][7] |

| Stock Solution Storage | -20°C for up to 1 month or -80°C for up to 6 months. Protect from light. | [4] |

Experimental Protocol: Preparation of a 10 mM pNPP Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in isopropanol. This concentration is a common starting point for various lipase and esterase assays.

Materials and Equipment

-

This compound (pNPP), powder (Purity ≥98%)

-

Isopropanol (HPLC grade)

-

Analytical balance

-

Spatula

-

1.5 mL or 2 mL microcentrifuge tubes or amber glass vials

-

Pipettes and appropriate tips

-

Vortex mixer

-

Sonicator (optional, but recommended)

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle pNPP powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Isopropanol is flammable; keep away from ignition sources.

-

Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.[6]

Stock Solution Preparation Procedure

-

Calculate the required mass of pNPP: To prepare 1 mL of a 10 mM stock solution, calculate the mass of pNPP needed using its molecular weight (377.52 g/mol ).

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 377.52 g/mol x 1000 mg/g

-

Mass = 3.78 mg

-

-

Weigh the pNPP: Carefully weigh out 3.78 mg of pNPP powder using an analytical balance and transfer it into a labeled microcentrifuge tube or amber vial.

-

Add the solvent: Add 1 mL of HPLC-grade isopropanol to the tube containing the pNPP powder.[1]

-

Dissolve the pNPP:

-

Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution.

-

Due to the low solubility of pNPP, gentle warming or sonication may be required to ensure complete dissolution.[1] If using a sonicator, sonicate for 5-10 minutes or until no solid particles are visible. If warming, do so gently and briefly in a warm water bath.

-

-

Storage:

-

Once fully dissolved, the clear stock solution is ready for use.

-

For short-term storage, keep the solution at -20°C for up to one month.[4]

-

For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months.[4]

-

Crucially, always protect the stock solution from light. [4]

-

Preparation of Working Solution for Lipase Assay

The pNPP stock solution must be diluted into an aqueous buffer to prepare the final working substrate solution. Due to the poor aqueous solubility of pNPP, this often requires the use of an emulsifying agent to create a stable emulsion.

-

Prepare the Assay Buffer: A common assay buffer is 50 mM Tris-HCl or phosphate (B84403) buffer at an appropriate pH for the enzyme being studied (e.g., pH 8.0). This buffer should contain an emulsifying agent. Common choices include 5 mM sodium deoxycholate and 1 g/L gum arabic.[8][9]

-

Create the Emulsion: To prepare a 1 mM working solution, slowly add one part of the 10 mM pNPP stock solution (in isopropanol) to nine parts of the vigorously stirring or vortexing assay buffer (containing the emulsifier).[1] This should result in a stable, homogenous emulsion. This working solution should be prepared fresh before each assay.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution and its use in a typical lipase assay.

Caption: Workflow for preparing and using pNPP solution.

Conclusion

The protocol detailed in these application notes provides a standardized method for preparing this compound stock solutions. Adherence to these guidelines for dissolving, storing, and preparing the final working emulsion is essential for researchers aiming to achieve reliable and reproducible kinetic data in lipase and esterase assays. Proper handling and storage are paramount to maintaining the integrity of this chromogenic substrate.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. zenodo.org [zenodo.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

Application Notes: High-Throughput Screening of Pancreatic Lipase Inhibitors Using p-Nitrophenyl Palmitate (pNPP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic lipase (B570770) is a critical enzyme in the digestion of dietary fats, hydrolyzing triglycerides into fatty acids and monoglycerides (B3428702) for absorption in the small intestine. Inhibition of this enzyme is a key therapeutic strategy for the management of obesity, as exemplified by the clinically approved drug Orlistat. The colorimetric assay using p-nitrophenyl palmitate (pNPP) as a substrate offers a simple, rapid, and cost-effective method for high-throughput screening of potential pancreatic lipase inhibitors.[1][2] This method is particularly valuable in early-stage drug discovery and for screening natural product libraries.

The assay principle is based on the enzymatic hydrolysis of pNPP by pancreatic lipase, which releases p-nitrophenol (pNP).[3][4] Under alkaline conditions, p-nitrophenol forms a yellow-colored p-nitrophenolate anion, which can be quantified spectrophotometrically by measuring the absorbance at 405-415 nm.[1][2] The rate of p-nitrophenol formation is directly proportional to the lipase activity. The presence of an inhibitor will reduce the rate of this reaction, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Assay Principle